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Compound Focus: Dihydroergotoxine Mesylate

CAS No.: 8067-24-1

Cat. No.: S527370

Introduction to Dihydroergotoxine Mesylate

Dihydroergotoxine mesylate (also known as ergoloid mesylates or co-dergocrine) is a mixture of four
dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and alpha- and beta-
dihydroergocryptine [1] [2]. It was initially developed to treat conditions related to senile cerebral

insufficiency and age-related cognitive decline [1] [3].

The therapeutic rationale stems from its proposed ability to modulate cerebral metabolism and
neurotransmitter systems, rather than solely acting as a vasodilator [3] [2]. While its precise mechanism

remains partially elucidated, it is understood to influence key neurotransmitter pathways in the brain.

Mechanism of Action and Signaling Pathways

Dihydroergotoxine mesylate has a complex, multi-target mechanism of action. It functions as a partial
agonist/antagonist at adrenergic, dopaminergic, and serotonergic receptors [1] [2]. A prominent theory
suggests its primary effect is the modulation of synaptic neurotransmission, which is crucial for cognitive

function [2].

The diagram below illustrates the integrated signaling pathways and neuroprotective effects of

dihydroergotoxine mesylate.
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The diagram illustrates the multi-target mechanism of dihydroergotoxine mesylate. Dihydrogenation of the
ergot alkaloids eliminates potent vasoconstrictor effects, enhancing a-adrenoceptor and 5-HT receptor
antagonist properties while adding partial dopaminergic activity [3] [4]. This integrated action on cerebral
metabolism and neurotransmission underpins its potential for alleviating symptoms of chronic senile cerebral

insufficiency [5].

Summary of Clinical Evidence and Dosing
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Clinical trials have yielded mixed but generally positive results regarding the efficacy of dihydroergotoxine

mesylate for cognitive decline.

o Dosage Treatment - .
Study Description . . Key Findings & Efficacy Reference
Regimen Duration
Long-term multicenter 1.5 mg, three 1 year Demonstrated activity on [5]
trial (Double-blind, times daily (4.5 some symptoms of chronic
placebo-controlled) mg/day) senile cerebral insufficiency
(CSCl).
Dose-response study 3 mg/day 12 weeks The 6 mg/day oral dose [6]
(Double-blind, in (sublingual) vs. 6 was significantly superior
cerebrovascular mg/day (oral) for improving subjective
disturbances) and psychiatric symptoms.
Systematic Review 1 mg, three Varied Concluded well-tolerated [2]
(Cochrane) times daily (3 (multiple with significant treatment
mg/day) to 4.5 trials) effects; suggested higher
mg/day doses may be more
effective.

The following table summarizes key pharmacological and dosing parameters for researchers.

Parameter Details

Standard Adult 1.5 mg to 6 mg per day, divided into three doses [5] [6] [3].

Dosage

Pharmacokinetics Approximately 25% oral bioavailability, extensive first-pass metabolism, ~3.5

hour plasma half-life, primarily excreted in feces [1].

Common Adverse Transient nausea, Gl disturbances, orthostatic hypotension, bradycardia,
Effects nasal congestion, blurred vision [3] [2].
Serious Risks Potential for ergotism (symptoms include hypertension, delirium, nausea), and

fibrosis with chronic use of some ergot derivatives [1] [2].
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Parameter Details

Contraindications Hypersensitivity to ergot derivatives; patients with psychosis [2].

Experimental Protocol for In Vitro and Clinical Studies

For researchers aiming to validate or build upon existing data, the following protocols outline key

experimental approaches.

Protocol 1: In Vitro Receptor Binding and Functional Activity
Assay

This protocol aims to characterize the affinity and functional activity of dihydroergotoxine mesylate

components at key neurotransmitter r eceptors.

e Objective: To determine the binding affinity (Ki) and functional efficacy (EC50/IC50) of
dihydroergotoxine mesylate and its individual alkaloids at human dopamine (D1, D2), adrenergic
(al, a2), and serotonin (5-HT1, 5-HT2) receptors.

e Materials:

o Test compounds: Dihydroergotoxine mesylate, dihydroergocornine, dihydroergocristine, o/3-
dihydroergocryptine.

o Cell lines: HEK-293 or CHO cells stably expressing human recombinant receptors.

o Radioligands: [BH]SCH-23390 (D1), [3H]Spiperone (D2), [3H]Prazosin (al), [3H]Rauwolscine
(a2), [*H]Ketanserin (5-HT2).

o Buffers: Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4), wash buffer.

e Methodology:

o Membrane Preparation: Harvest transfected cells and prepare crude membrane fractions via
differential centrifugation.
o Saturation Binding: Incubate membrane preparations with increasing concentrations of
radioligand to determine B~max~ and K~d~.
o Competition Binding:
= Incubate membranes with a fixed concentration of radioligand and increasing
concentrations of test compounds.
= Use a 96-well plate format, incubate for 60 minutes at 25°C.
= Terminate reactions by rapid filtration through GF/B filters, followed by washing.
= Measure bound radioactivity using a scintillation counter.
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o Functional Assays:
= For agonism/antagonism, use CAMP accumulation assays (for D2, a2) or calcium flux
assays (for 5-HT2).
e Data Analysis:
o Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
o Determine efficacy (% of maximum response) relative to a known full agonist.

Protocol 2: Clinical Trial Design for Symptomatic Efficacy

This outlines a modern clinical trial design to assess the efficacy and safety of dihydroergotoxine mesylate

in patients with vascular cognitive impairment.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
Participants:
o Inclusion Criteria: Patients aged 60-85 with a diagnosis of mild to moderate Vascular
Dementia (VaD) or Vascular Cognitive Impairment (VCI) per NINDS-AIREN or DSM-5 criteria;
stable vascular disease.

o Exclusion Criteria: Significant neurodegenerative diseases (e.g., AD), severe psychiatric
illness, hypersensitivity to ergot derivatives, uncontrolled hypertension/hypotension.
Intervention:
o Experimental Group: Dihydroergotoxine mesylate, 1.5 mg orally three times daily (4.5
mg/day).
o Control Group: Matching placebo.

o Treatment Duration: 24 weeks.
Primary Outcome Measures:

o Change from baseline to Week 24 on the Alzheimer's Disease Assessment Scale-Cognitive
Subscale (ADAS-Cog).
o Change in the Clinician's Interview-Based Impression of Change plus caregiver input
(CIBIC-Plus).
Secondary Outcome Measures:
Vascular Dementia Assessment Scale (VaDAS).
Mini-Mental State Examination (MMSE).
Activities of Daily Living (ADL) scales.
o Frequency and severity of adverse events.
Statistical Analysis:

[¢]

[¢]

[e]

o Intent-to-Treat (ITT) population analysis.
o ANCOVA model to analyze changes in ADAS-Cog scores, adjusting for baseline scores.

The workflow for this clinical trial design is standardized as follows.
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Safety and Regulatory Considerations
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Dihydroergotoxine mesylate is generally well-tolerated, but requires careful monitoring. Common side
effects include gastrointestinal issues like nausea, and cardiovascular effects such as orthostatic hypotension
and bradycardia [3] [2]. Unlike other ergot derivatives, there are few reports of diffuse fibrotic processes

(e.g., retroperitoneal fibrosis) associated with co-dergocrine, though this risk is noted for the class [3] [4].

Symptoms of overdose can indicate ergotism, including nausea, vomiting, hypertension or hypotension,
tachycardia, and delirium [1]. In many European countries, the use of ergot derivatives for circulatory and

cognitive disorders is restricted due to a perceived unfavorable risk-benefit profile [2].

Conclusion and Future Perspectives

Dihydroergotoxine mesylate represents an early approach to modulating cerebral metabolism and
neurotransmission for cognitive symptoms. Historical clinical data suggests a potential for symptomatic
improvement, particularly at higher doses (4.5-6 mg/day), but the evidence base is dated and would benefit

from contemporary, rigorous trials [5] [6] [2].

Future research should leverage modern diagnostic criteria for Vascular Cognitive Impairment and explore
its mechanisms—particularly its potential neuroprotective and MAO-modulating effects—in greater depth.

Combination therapies with other nootropic or vascular agents could also be a fruitful area of investigation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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vascular-insufficiency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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